molecular formula C10H10BrFO3 B11790708 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11790708
M. Wt: 277.09 g/mol
InChI Key: ARILMOVQWQGJAP-UHFFFAOYSA-N
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Description

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromofluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-fluorophenol with a suitable dioxolane precursor. One common method involves the use of a base such as potassium carbonate to deprotonate the phenol, followed by the addition of a dioxolane derivative under reflux conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromofluorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromo-3-fluorophenoxy)methyl)tetrahydrofuran
  • 2-((4-Bromo-3-fluorophenoxy)methyl)oxirane
  • 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-thiazole

Uniqueness

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties compared to similar compounds with different ring structures.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

2-[(4-bromo-3-fluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

ARILMOVQWQGJAP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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